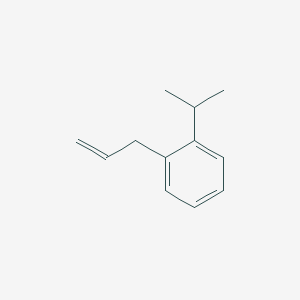

3-(2-Isopropylphenyl)-1-propene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-Isopropylphenyl)-1-propene" belongs to a class of organic compounds characterized by the presence of a propene moiety attached to a benzene ring substituted with an isopropyl group. This structural configuration suggests potential applications and reactions similar to those observed in styrenic and propenyl compounds, playing significant roles in polymer chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to "3-(2-Isopropylphenyl)-1-propene" often involves catalytic processes or direct functionalization of existing aromatic compounds. Techniques such as palladium-catalyzed cross-coupling reactions have been applied for the synthesis of complex propenyl-aryl structures, ensuring precise control over the product's configuration (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using X-ray crystallography, revealing details about the spatial arrangement and conformations. For instance, the X-ray structural analysis of specific isomeric modifications of diphenyl propene derivatives provides insight into the slight differences in molecular conformation and crystal packing, which could be extrapolated to understand the structural nuances of "3-(2-Isopropylphenyl)-1-propene" (Serantoni et al., 1971).

Chemical Reactions and Properties

The reactivity of compounds like "3-(2-Isopropylphenyl)-1-propene" often involves addition reactions, polymerization, and functionalization. For example, propene/ethylene copolymerization studies reveal insights into catalyst regioselectivity, potentially applicable to reactions involving "3-(2-Isopropylphenyl)-1-propene" for polymer synthesis (Busico et al., 2004).

科学研究应用

Environmental Remediation

Graphene oxide-based materials have shown significant promise in environmental remediation, particularly in the sorption of radionuclides from aqueous systems. The unique structure and physicochemical properties of graphene oxide, characterized by its oxygen-containing functional groups, make it an effective material for removing contaminants like U(VI), Eu(III), and Sr(II) from water. These materials' sorption mechanisms have been explored through kinetic and thermodynamic analyses, surface complexation models, spectroscopic techniques, and theoretical calculations, highlighting their potential in tackling pollution and enhancing water quality (Yu et al., 2015).

Energy Applications

In the domain of energy, graphene and its derivatives have been extensively studied for their potential in energy storage and photocatalysis. The photocatalytic properties of graphene-supported semiconductor composite catalysts are particularly noteworthy. These composites have been applied in various fields, including pollutant degradation, hydrogen production, and carbon dioxide reduction, benefiting from graphene's excellent optical, electrical, and physicochemical attributes. Design strategies for these composites focus on doping, enhancing electrical conductivity, increasing electrocatalytic active sites, and strengthening interface coupling between semiconductors and graphene, among others. Such advancements underscore the role of graphene-based materials in addressing global energy and environmental challenges in a sustainable manner (Li et al., 2016).

Advanced Material Development

The development of advanced materials, such as those for gas separation and purification, has also benefited from research on graphene and related compounds. Graphene oxide-based materials, for instance, have outperformed standard polymers in the separation of CO2/N2 and CO2/CH4, even under continuous flow mixed gas conditions. The analysis of these materials' performance, including permeabilities and selectivities for various gas pairs, provides insights into their potential for industrial application in gas separation technologies, thereby supporting efforts towards more efficient and environmentally friendly processes (Scovazzo, 2009).

安全和危害

未来方向

属性

IUPAC Name |

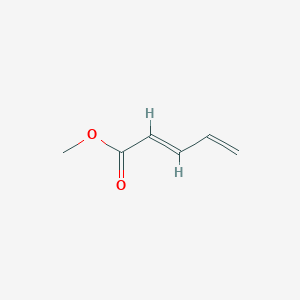

1-propan-2-yl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-7-11-8-5-6-9-12(11)10(2)3/h4-6,8-10H,1,7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAKNNKATUEICS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267734 |

Source

|

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Isopropylphenyl)-1-propene | |

CAS RN |

1587-06-0 |

Source

|

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。